O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
CAS No.: 239089-81-7
Cat. No.: VC4896331
Molecular Formula: C14H23NO4
Molecular Weight: 269.341
* For research use only. Not for human or veterinary use.
![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate - 239089-81-7](/images/structure/VC4896331.png)
Specification
CAS No. | 239089-81-7 |
---|---|
Molecular Formula | C14H23NO4 |
Molecular Weight | 269.341 |
IUPAC Name | 7-O-tert-butyl 2-O-ethyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
Standard InChI | InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11+/m1/s1 |
Standard InChI Key | NESNGXUQCAJWNN-MXWKQRLJSA-N |
SMILES | CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
O7-tert-Butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate belongs to the class of 7-azabicyclo[2.2.1]heptane derivatives, which are bicyclic structures comprising a seven-membered ring system with one nitrogen atom and two bridging carbons. The "endo" designation indicates the spatial orientation of the substituents, with the tert-butyl and ethyl ester groups positioned on the same face of the bicyclic system. This stereochemical arrangement influences the compound’s reactivity and interactions in synthetic pathways .
The molecular structure is further defined by its two ester moieties: a tert-butyl carbamate at the 7-position and an ethyl ester at the 2-position. These groups enhance the compound’s stability and modulate its solubility in organic solvents, making it suitable for use in multi-step synthesis.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 269.34 g/mol |
CAS Registry Number | 239089-81-7 |
SMILES Notation | O=C(C1C(N2C(OC(C)(C)C)=O)CCC2C1)OC |
InChI Key | ZBESKVIRYNQXCD-UHFFFAOYSA-N |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Manufacturing Processes
Synthetic Routes and Optimization
The synthesis of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves multi-step reactions, including esterification, protection/deprotection sequences, and cyclization. A notable method referenced in the literature involves the use of 7-tert-butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate as a precursor. This intermediate undergoes deprotection under acidic conditions to yield the target compound .
For example, treatment of the brominated precursor with 4M HCl in dioxane at 0–20°C for 2 hours results in the cleavage of the tert-butyl carbamate group, producing ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride as a secondary product . While this step highlights the compound’s role as a synthetic intermediate, detailed protocols for its standalone synthesis remain scarce in publicly available literature.
Table 2: Representative Reaction Conditions
Starting Material | Reagents/Conditions | Product | Yield |
---|---|---|---|
7-tert-Butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | 4M HCl, dioxane, 0–20°C, 2 h | Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate HCl | 96% |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to its ester functionalities. Spectral characterization via NMR and LCMS reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet) and ethyl ester (δ 4.1–4.3 ppm, quartet), corroborating its structural integrity .
Applications in Medicinal Chemistry and Drug Development
Role as a Synthetic Building Block
The compound’s bicyclic framework and ester groups make it a versatile precursor for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For instance, it has been employed in the synthesis of fused bicyclic lactams, a class of compounds investigated for antitumor activity . Additionally, its chiral centers enable its use in asymmetric catalysis, particularly in the production of enantiomerically pure compounds for agrochemical and pharmaceutical applications.
Research Gaps and Future Directions
Underexplored Biological Activity
Despite its synthetic relevance, no peer-reviewed studies have directly investigated the biological activity of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate. Future research should prioritize assays to evaluate its pharmacokinetic properties, toxicity, and potential as a lead compound in drug discovery.
Advancements in Synthetic Methodology
Developing scalable and stereoselective synthetic routes for this compound remains a critical challenge. Innovations in flow chemistry or enzymatic catalysis could enhance efficiency and reduce reliance on hazardous reagents.
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